Product packaging for Etomidate(Cat. No.:CAS No. 15301-65-2)

Etomidate

Número de catálogo: B1671615
Número CAS: 15301-65-2
Peso molecular: 244.29 g/mol
Clave InChI: NPUKDXXFDDZOKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Perspectives and Evolution of Research Focus

Etomidate was first synthesized by Janssen Pharmaceuticals in 1965, with initial reports on its properties emerging shortly thereafter mims.commims.commims.com. Interestingly, the compound was originally developed as an antifungal agent, but during animal testing, its potent hypnotic activity was serendipitously observed mims.commims.commims.com. This discovery shifted the early research focus towards its potential as an anesthetic, leading to its introduction into clinical practice in Europe in 1972 and subsequently in the United States in 1983 mims.commims.commims.comabertay.ac.uk.

Initial academic investigations highlighted this compound's favorable therapeutic index compared to other intravenous anesthetics available at the time, such as barbiturates mims.commims.com. Early studies in rats, for instance, demonstrated a lethality at approximately 12 times its effective hypnotic dose for racemic this compound, a significantly higher ratio than the 3-5 observed with barbiturates mims.com. Further research identified that the R(+) enantiomer of this compound exhibited a 10 to 20-fold greater hypnotic potency than its S(−) counterpart, with an even more favorable therapeutic index of 26 in rats mims.com.

Table 1: Comparative Therapeutic Indices of Intravenous Anesthetic Induction Drugs in Rats mims.com

CompoundTherapeutic Index (LD50/ED50)
This compound (racemic)≈ 12
R(+)-Etomidate26
Barbiturates3-5
(+)-Ketamine10
(−)-Ketamine4.0

The trajectory of this compound research underwent a significant shift in 1983, when the discovery of its adrenal toxicity led to a rapid doubling of academic publications focusing on this adverse effect mims.commims.commims.com. This finding, which revealed that this compound inhibits adrenal steroid synthesis, prompted a decrease in its widespread use for prolonged infusions and redirected research efforts mims.commims.comsuprabank.org. However, in the past decade, there has been a resurgence of interest in this compound, particularly paralleling its increasing use in emergency settings where its hemodynamic stability is highly valued mims.commims.com. Contemporary research has largely evolved to focus on modifying this compound's chemical structure to retain its beneficial properties while mitigating its adrenal suppressive effects, leading to the development of novel analogs mims.commims.comuni.luuni.lu.

Academic Significance in Contemporary Anesthetic Pharmacology

This compound maintains significant academic importance in contemporary anesthetic pharmacology due to its unique chemical structure and precise mechanism of action. As the only imidazole-based general anesthesia induction drug, it offers a distinct pharmacological profile compared to other agents mims.comnih.govmassbank.eumims.com. Its ability to provide remarkable cardiovascular stability, with minimal impact on systemic blood pressure and heart rate, makes it an invaluable research tool for studying anesthesia in hemodynamically compromised states or in models of critical illness mims.comebi.ac.ukpharmakb.comnih.govmassbank.euuni.luguidetopharmacology.orguni.lu.

A core area of academic inquiry centers on this compound's highly specific interaction with the gamma-aminobutyric acid type A (GABA-A) receptor mims.comebi.ac.uknih.govmassbank.eumims.comnih.govnih.govguidetopharmacology.org. This compound acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA by increasing the duration of time for which the chloride ionophore is open ebi.ac.uknih.govnih.govnih.gov. Research has meticulously identified the specific amino acids within the transmembrane domains of GABA-A receptor subtypes that form this compound's binding sites mims.com. Studies on cultured hippocampal neurons have shown that this compound, even at clinically relevant concentrations, shifts the GABA dose response curve to the left, and at higher concentrations, it can directly induce current in the absence of GABA nih.gov. Furthermore, this compound selectively increases the amplitude and prolongs the duration of miniature inhibitory postsynaptic currents, significantly enhancing total charge transfer during synaptic events nih.gov. Analysis of single channels indicates that this compound substantially increases the probability of channels being open and prolongs effective channel open time nih.gov. This detailed understanding of its molecular interactions makes this compound a crucial compound for probing GABA-A receptor function and allosteric modulation in neuropharmacology research mims.comnih.govguidetopharmacology.org.

Another significant aspect of contemporary research involves the development of this compound analogs, such as methoxycarbonyl-etomidate (MOC-etomidate) and cyclopropyl-methoxycarbonyl-mthis compound (ABP-700) mims.commims.comuni.luuni.lu. These efforts aim to engineer "soft analogs" that retain this compound's favorable hemodynamic and central nervous system effects while eliminating or significantly reducing its adrenal suppressive properties through rapid metabolism mims.commims.comuni.luuni.lunih.gov. This ongoing research contributes to the broader field of drug design and development, seeking to create safer and more targeted anesthetic agents. Beyond its anesthetic properties, this compound is also academically significant for its potent and selective inhibition of adrenal steroidogenesis, particularly the enzyme 11β-hydroxylase abertay.ac.ukwikidoc.orgresearchgate.net. This unique property makes it a valuable research tool for studying steroid synthesis pathways and for rapid control of hypercortisolism in experimental models of conditions like severe Cushing syndrome abertay.ac.ukwikidoc.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2 B1671615 Etomidate CAS No. 15301-65-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347652
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-65-2, 33125-97-2
Record name Ethnor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etomidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Pharmacodynamics of Etomidate

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Interactions

Etomidate's primary mechanism of action involves its potentiation of GABA-A receptor function, leading to enhanced inhibitory neurotransmission in the brain. patsnap.comopenanesthesia.orgdrugbank.com

Specific Binding Sites and Allosteric Modulation

This compound functions as a positive allosteric modulator (PAM) of GABA-A receptors. openanesthesia.orgfrontiersin.orgoup.comneurology.orgnih.govbrieflands.com Its binding to a distinct site on the GABA-A receptor increases the receptor's affinity for GABA, thereby potentiating the inhibitory effects of the endogenous neurotransmitter. patsnap.comopenanesthesia.org This binding site is separate from those of other GABA-A receptor PAMs, such as benzodiazepines. frontiersin.orgnih.gov

Research indicates that the this compound binding site is located within the transmembrane domain (TMD) at the interface between the α and β subunits of the GABA-A receptor. nih.govpatsnap.comphysiology.orgnih.govresearchgate.net Photolabeling studies utilizing the photoreactive this compound analog, [3H]azithis compound, have identified specific amino acid residues contributing to this binding pocket: α1Met-236 (within the M1 domain) and β3Met-286 (within the M3 domain). patsnap.comphysiology.orgnih.gov Structural models, based on homology with the nicotinic acetylcholine (B1216132) receptor, suggest this site is a water-filled pocket approximately 50 Å below the canonical GABA binding site. patsnap.comnih.gov

This compound exhibits a dual action on GABA-A receptors depending on its concentration:

Agonist Potentiation: At lower, clinically relevant concentrations, this compound primarily enhances currents evoked by GABA, a process termed "agonist potentiation." nih.govoup.com

Direct Activation: At higher concentrations, this compound can directly activate GABA-A receptors even in the absence of GABA, an action referred to as direct activation or GABA-mimetic effect. oup.comnih.govoup.comcabidigitallibrary.org

Both these actions are believed to stem from this compound binding to the same site(s) and involve a common underlying mechanism: stabilizing the open channel state of the receptor. nih.gov Evidence suggests the presence of two equivalent this compound binding sites per GABA-A receptor, specifically at the α/β intersubunit interfaces, which contribute equally and non-cooperatively to the modulation of channel gating. physiology.orgnih.govoup.com

Subunit Specificity of GABA-A Receptor Activity

The modulatory and activating effects of this compound on GABA-A receptors are notably dependent on the specific β subunit present within the receptor complex. drugbank.comoup.comcabidigitallibrary.orgnih.gov Receptors containing β2 or β3 subunits demonstrate significantly higher sensitivity to this compound compared to those incorporating β1 subunits. drugbank.comoup.comcabidigitallibrary.orgnih.gov For example, α6β3γ2 receptors show potent enhancement and activation by this compound, akin to α6β2γ2 receptors, whereas α6β1γ2 receptors are largely unresponsive to this compound as an agonist. cabidigitallibrary.org

A single amino acid, Asn-289 in the β3 subunit (or its homologous residue Ser-290 in β1), located within the channel domain, plays a critical role in determining this compound sensitivity. cabidigitallibrary.org The mutation of β3 Asn-289 to Ser significantly suppresses this compound's effects, while the reciprocal mutation of β1 Ser-290 to Asn confers this compound sensitivity. cabidigitallibrary.org

This compound acts as a positive allosteric modulator for both synaptic (typically αβγ subunit-containing) and extrasynaptic (often αβδ subunit-containing) GABA-A receptor isoforms. frontiersin.orgbrieflands.comresearchgate.netresearchgate.net Studies comparing α1β3δ and α1β3γ2L receptors indicate similar allosteric modulation by this compound, suggesting analogous locations for δ and γ2L subunits in the context of this compound binding. researchgate.net

Chloride Ion Channel Gating Dynamics

The binding of this compound to the GABA-A receptor leads to a crucial alteration in the chloride ion channel's gating dynamics. This compound increases the duration for which the chloride ion channel (Cl- ionopore) remains open. nih.gov This prolonged opening facilitates an enhanced influx of chloride ions into the postsynaptic neuron. patsnap.comneurology.org The resultant increase in intracellular chloride concentration causes hyperpolarization of the neuronal membrane, rendering the neuron less excitable and consequently inhibiting the generation of action potentials. patsnap.comneurology.orgpatsnap.comcabidigitallibrary.org This mechanism effectively prolongs the postsynaptic inhibitory effect mediated by GABA. nih.gov

Neurophysiological Mechanisms of Central Nervous System Effects

This compound's molecular interactions with GABA-A receptors translate into profound neurophysiological changes within the central nervous system, ultimately leading to the induction of general anesthesia.

Electroencephalographic (EEG) Oscillations and Loss of Consciousness Dynamics

A key characteristic of this compound-induced loss of consciousness is the significant enhancement of coherence in delta, theta, and alpha EEG signals. frontiersin.orgnih.govnih.govresearchgate.net Delta wave coherence, in particular, becomes more pronounced. nih.govnih.gov These changes are indicative of highly structured thalamocortical oscillations and slow oscillations that contribute to the fragmentation of cortical activity, a hallmark of the anesthetic state. frontiersin.org The neural circuit mechanisms underlying this compound-induced loss of consciousness are thus closely linked to the enhancement of coherence in these specific brain wave frequencies, resulting in an increased total power spectrum value. frontiersin.orgnih.govnih.govresearchgate.net

Furthermore, this compound has been observed to activate epileptogenic foci and increase interictal spiking activity, especially in brain regions where spontaneous epileptic activity was already present. openanesthesia.orgneurology.orgbrieflands.comnih.gov This effect is typically ipsilateral to the ictal onset zone. brieflands.com In animal models, this compound has shown a biphasic EEG effect, where an initial increase in an EEG effect variable is followed by a decrease at higher concentrations. oup.com

Modulation of Neuronal Excitability and Synaptic Transmission

The potentiation of GABA-A receptors by this compound fundamentally depresses central nervous system function. drugbank.comcabidigitallibrary.org This action leads to neuronal hyperpolarization, which makes postsynaptic neurons more resistant to excitation. patsnap.compatsnap.comcabidigitallibrary.org

At clinical concentrations, this compound prolongs the decay time of inhibitory postsynaptic currents (IPSCs) mediated by synaptic GABA-A receptors, thereby extending postsynaptic inhibition. nih.gov This prolongation of IPSCs effectively reduces the frequency response of neuronal circuits. nih.gov this compound also enhances the activation of extrasynaptic GABA-A receptors, resulting in an increased tonic inhibitory "leak" current. This contributes further to reduced neuronal excitability. nih.govresearchgate.netresearchgate.net Some findings suggest that the effects on tonic currents may be more significant than those on synaptic currents in mediating this compound's neurophysiological impact. nih.gov

Studies have also demonstrated that this compound reduces the backpropagation of activity through the apical dendritic arborization of neurons, increasing the threshold for firing backpropagating action potentials. physiology.org This effect is attributed to a combination of membrane hyperpolarization and the potentiation of synaptic inhibition. physiology.org this compound exhibits a stronger modulatory effect on GABA(A,slow) inhibitory postsynaptic currents (IPSCs) compared to GABA(A,fast) IPSCs at concentrations known to impair hippocampus-dependent memory. nih.gov For instance, this compound at 0.25 µM doubles the time constant of decay for GABA(A,slow) IPSCs, with even stronger effects at higher concentrations (e.g., 310% at 0.5 µM and 410% at 1 µM). nih.gov

Beyond its primary effects on inhibitory neurotransmission, this compound can also influence excitatory synaptic transmission. It significantly decreases the frequency of spontaneous glutamatergic excitatory postsynaptic currents (sEPSCs). researchgate.net This effect is largely abolished when GABA-A receptors are blocked, suggesting its mediation through enhanced GABAergic transmission. researchgate.net Furthermore, this compound has been shown to directly inhibit the neurotransmitter release machinery by interacting with SNAREs and/or SNARE-associated proteins, although its specific interaction sites differ from those of other anesthetics like propofol (B549288). researchgate.netnih.gov

Data Tables

Here are some data tables summarizing key research findings related to this compound's pharmacodynamics:

Table 1: this compound's Effects on GABA-A Receptor Subunit Sensitivity

β Subunit TypeThis compound Sensitivity (GABA-Modulatory & GABA-Mimetic Effects)Reference
β2High Sensitivity drugbank.comoup.comcabidigitallibrary.orgnih.gov
β3High Sensitivity drugbank.comoup.comcabidigitallibrary.orgnih.gov
β1Low/Ineffective (as agonist) oup.comcabidigitallibrary.org

Table 2: Key Amino Acid Residues in this compound Binding Site

SubunitResidueLocation/DomainContribution to BindingReference
α1Met-236M1 Transmembrane HelixContributes to binding pocket patsnap.comphysiology.orgnih.gov
β3Met-286M3 Transmembrane HelixContributes to binding pocket patsnap.comphysiology.orgnih.gov
β3Asn-289Channel DomainCrucial for sensitivity (mutation to Ser suppresses effects) cabidigitallibrary.org
β1Ser-290Channel DomainHomologous to β3 Asn-289 (mutation to Asn confers sensitivity) cabidigitallibrary.org

Table 3: this compound's Impact on GABA(A) IPSCs in Hippocampus

This compound ConcentrationGABA(A,slow) IPSC Decay Time Constant ProlongationGABA(A,fast) IPSC Decay Time Constant ProlongationReference
0.25 µMDoubledNo detectable effect nih.gov
0.5 µM310%25% nih.gov
1.0 µM410%78% nih.gov

Table 4: this compound's Effects on EEG Oscillations During Loss of Consciousness

EEG Frequency BandPower Change (vs. Awake)Coherence Change (vs. Awake)Reference
Delta (1-4 Hz)IncreaseSignificant Enhancement frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net
Theta (4-8 Hz)IncreaseSignificant Enhancement frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net
Alpha (8-13 Hz)Increase (initial), then decreaseSignificant Enhancement openanesthesia.orgfrontiersin.orgnih.govnih.govresearchgate.netresearchgate.net
Beta (>13 Hz)IncreaseNot explicitly specified as significant enhancement in all sources nih.govnih.govresearchgate.net
Slow (<1 Hz)IncreaseDecrease nih.govnih.govresearchgate.net

Sensory Processing Alterations

The profound enhancement of GABAergic inhibition by this compound leads to significant alterations in sensory processing. Electroencephalography (EEG) studies have shown that this compound induces a short period of delta activity, indicative of deep sleep, and effectively blocks EEG arousal reactions to various stimuli for several minutes nih.gov. This suppression of cortical activity and sensory responsiveness is a direct consequence of its action on GABA-A receptors, which are widely distributed throughout brain regions involved in sensory pathways. Furthermore, investigations into the underlying molecular mechanisms related to injection pain associated with aqueous this compound formulations have explored its interaction with nociceptive transient receptor potential (TRP) ion channels, specifically TRPA1 and TRPV1 researchgate.net. This suggests that beyond its primary GABAergic effects, this compound may have ancillary interactions influencing sensory perceptions, such as pain at the site of administration researchgate.net.

Brainstem Function and Reflex Modulation

This compound produces central nervous system depression, yet it is notable for its minimal impact on brainstem function and the preservation of certain vital reflexes compared to other anesthetic agents nih.gov. Studies have demonstrated that this compound primarily suppresses cortical activity in a dose-dependent manner, with less direct effect on brainstem responses nih.gov. This is supported by observations where spontaneous breathing and corneal reflexes were preserved in a greater number of patients receiving this compound during anesthesia induction compared to those receiving propofol nih.gov. The maintenance of cardiovascular stability, characterized by modest or absent decreases in arterial blood pressure and minimal changes in heart rate, is another key feature attributed to this compound's limited depression of brainstem cardiovascular centers nih.govnih.gov. Ventilation is also not significantly affected by induction doses of this compound, unless co-administered with opioids nih.gov. These findings suggest that this compound's anesthetic effects are predominantly mediated by its actions on higher cortical levels, sparing critical brainstem functions essential for cardiorespiratory and reflex control nih.gov.

Spinal Circuitry and Motor Activity

This compound can induce disinhibitory effects on components of the nervous system that regulate extrapyramidal motor activity nih.gov. This disinhibition is considered a contributing factor to the observed incidence of myoclonus, which occurs in approximately 30% to 60% of patients during induction with this compound nih.gov. Research findings indicate that this motor hyperactivity often manifests as asynchronous clonic bursts of activity detectable via electromyography (EMG) nih.gov. Interestingly, clonus has been observed to be unrelated to EEG events and can persist even after behavioral and EEG recovery nih.gov. Furthermore, studies have reported an enhancement of the monosynaptic H reflex, increasing up to six times the control level, and a reinforcement of the plantar reflex to a generalized withdrawal reaction, sometimes including a positive Babinski sign nih.gov. It is hypothesized that such clonus originates within spinal circuits, while more complex forms of motor hyperactivity may involve supraspinal structures nih.gov. The precise origin of these involuntary muscle movements remains an area requiring further investigation researchgate.net.

Table 1: Observed Motor Activity Alterations with this compound

Motor Activity AlterationIncidence / ObservationProposed Origin
Myoclonus30-60% incidence nih.govDisinhibition of extrapyramidal motor activity nih.gov
Asynchronous clonic burstsFrequent in non-premedicated subjects nih.govSpinal circuits; supraspinal structures for complex forms nih.gov
Enhanced Monosynaptic H reflexUp to 6x control nih.govSpinal circuits nih.gov
Reinforced Plantar ReflexGeneralized withdrawal, sometimes positive Babinski sign nih.govSpinal circuits nih.gov

Non-GABAergic Receptor Interactions and Ancillary Pharmacodynamic Effects

While this compound's primary mechanism of action is centered on the GABA-A receptor, it also exhibits other pharmacodynamic effects that are not directly mediated by GABAergic pathways. A notable ancillary effect is its capacity to inhibit 11β-hydroxylase, an enzyme critical for the biosynthesis of cortisol and aldosterone (B195564) in the adrenal glands nih.govpatsnap.comresearchgate.net. This inhibition leads to a temporary suppression of cortisol production nih.govpatsnap.com.

Furthermore, this compound is distinguished by its minimal impact on the cardiovascular and respiratory systems compared to other anesthetic agents, a characteristic attributed to its selective action on the GABA-A receptor without significant interaction with other receptor systems that profoundly influence cardiovascular function patsnap.com. Unlike some other anesthetics, this compound does not induce analgesia drugbank.comnih.gov. Investigations into the mechanisms underlying injection pain have also explored this compound's interactions with Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, suggesting a non-GABAergic influence on sensory perception related to local irritation researchgate.net. This compound has also been noted to act as an agonist at the Alpha-2B adrenergic receptor drugbank.com.

Table 2: Key Non-GABAergic Receptor Interactions and Ancillary Pharmacodynamic Effects of this compound

Ancillary Pharmacodynamic EffectMechanism / Receptor Interaction
Adrenocortical SuppressionInhibition of 11β-hydroxylase enzyme nih.govpatsnap.comresearchgate.net
Cardiovascular StabilityMinimal interaction with cardiovascular-influencing receptor systems patsnap.com
Lack of AnalgesiaDoes not induce pain relief drugbank.comnih.gov
Injection Site SensationInteractions with TRPA1 and TRPV1 channels researchgate.net
Alpha-2B Adrenergic AgonismDirect agonism at Alpha-2B adrenergic receptor drugbank.com

Pharmacokinetic Characteristics and Their Research Implications

Disposition Kinetics

The disposition kinetics of etomidate are primarily governed by its rapid distribution into highly perfused tissues and its binding to plasma proteins.

This compound exhibits rapid distribution from the bloodstream into the central nervous system (CNS) and other well-perfused body tissues, a characteristic attributed to its high lipid solubility nih.govwikipedia.orguni.luchemicalbook.com. This rapid redistribution from the central compartment to inactive tissue sites is the primary mechanism responsible for the termination of its anesthetic effect and subsequent recovery wikipedia.orguni-freiburg.dechemicalbook.com.

Research indicates that this compound readily crosses the placenta and can enter breast milk nih.gov. The apparent volume of distribution (Vd) for this compound is relatively large, typically ranging from 2 to 4.5 L/kg in healthy subjects nih.govuni-freiburg.dechemicalbook.comuni-freiburg.de. Depending on the pharmacokinetic model employed (two or three compartments), reported steady-state volumes of distribution can vary from 0.15 to 4.7 L/kg. Studies in rats and beagle dogs have shown that following intravenous administration, this compound rapidly distributes to all tissues, with the highest concentrations observed in fat and liver. The substantial apparent volume of distribution underscores significant tissue uptake of the compound uni.lu.

Clinical studies have revealed alterations in this compound's distribution patterns in specific patient populations. For instance, in patients with cirrhosis and esophageal varices, the volume of distribution has been observed to be approximately double that found in healthy individuals uni-freiburg.deuni-freiburg.de. Elderly patients may also exhibit decreased initial distribution volumes.

Table 1: this compound Volume of Distribution (Vd) in Healthy Subjects

ParameterValue (L/kg)Source(s)
Typical Vd Range2 - 4.5 nih.govuni-freiburg.dechemicalbook.comuni-freiburg.de
Vd in Steady State (range)0.15 - 4.7

This compound demonstrates significant binding to plasma proteins, with approximately 75% to 76% of the drug being bound nih.govwikipedia.orgchemicalbook.com. In plasma, this compound binds exclusively to albumin. This tight binding to human serum albumin (HSA) occurs primarily through electrostatic forces, leading to changes in the protein's skeleton conformation and secondary structure.

The dynamics of plasma protein binding can be altered in certain physiological states and disease conditions. For example, decreased protein binding of this compound has been reported in cases of severe liver disease and uremia wikipedia.org. In patients with renal failure and hepatic cirrhosis, the percentage of unbound (free) this compound in plasma is markedly increased when compared to healthy volunteers (e.g., 43.4% and 44.2% versus 24.9%, respectively). This reduction in binding capacity shows an inverse correlation with serum albumin levels in these conditions. Furthermore, elderly patients have also been shown to have significantly decreased protein binding to serum albumin. An increased free fraction of this compound, such as that observed during hypovolemia, can theoretically lead to an increased distribution volume and higher free drug concentrations, potentially influencing its pharmacological effects.

Table 2: this compound Plasma Protein Binding

ParameterValueSource(s)
Plasma Protein Binding75% - 76% nih.govwikipedia.orgchemicalbook.com
Primary Binding ProteinAlbumin
Free Fraction in Renal Failure~43.4%
Free Fraction in Hepatic Cirrhosis~44.2%
Free Fraction in Healthy Volunteers~24.9%

Biotransformation Pathways

The rapid biotransformation of this compound is a key factor in its short duration of action.

This compound undergoes rapid metabolism primarily in the liver and plasma nih.govwikipedia.orguni-freiburg.dechemicalbook.comuni-freiburg.de. The predominant metabolic pathway involves ester hydrolysis wikipedia.orguni-freiburg.dechemicalbook.comuni-freiburg.de. This hydrolysis is catalyzed by non-specific esterases found in both the liver and plasma wikipedia.orgchemicalbook.com.

Through ester hydrolysis, this compound is converted into an inactive carboxylic acid metabolite wikipedia.org. The chief metabolite identified from this process is R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid. While ester hydrolysis is the primary route of biotransformation, research on this compound analogs suggests that other metabolic pathways, including those mediated by the cytochrome P450 (CYP) system (e.g., dehydrogenation, hydroxylation, and demethylation), may also play a role, though these are less studied for this compound itself. Some studies have indicated that this compound can reversibly inhibit microsomal enzyme activity in the rabbit liver and may inhibit drug elimination in the human liver, despite its relatively low hepatic clearance rate. The efficiency and speed of this metabolic process contribute significantly to this compound's short duration of effect uni-freiburg.de.

The main metabolite of this compound, this compound acid (R-(+)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid), is pharmacologically inactive wikipedia.orguni-freiburg.deuni-freiburg.de. This rapid deactivation through hydrolysis is crucial for the compound's short duration of action and helps to mitigate any prolonged pharmacological effects.

Studies have shown that this inactive metabolite achieves a higher plasma exposure compared to the parent drug. High concentrations of this compound acid have been detected in the liver, plasma, and kidney. The development of new this compound derivatives focuses on retaining the favorable properties of the parent compound while eliminating undesirable effects, such as adrenal suppression, by ensuring rapid hydrolysis to inactive metabolites. For example, methoxycarbonyl this compound (MOC-etomidate), an analog, is rapidly hydrolyzed by esterases to form an inactive carboxylic acid metabolite, demonstrating a similar principle of rapid deactivation.

Elimination Kinetics

This compound and its metabolites are predominantly eliminated via the kidneys through urinary excretion nih.govwikipedia.orgchemicalbook.comuni-freiburg.de. Approximately 75% to 85% of the administered dose is excreted in the urine within the first day after injection nih.govchemicalbook.comuni-freiburg.de. The major portion of this urinary excretion, about 80%, consists of the chief inactive metabolite, this compound acid nih.gov. A very small fraction, typically less than 2% to 3%, of the unchanged drug is excreted in the urine nih.govwikipedia.org. In addition to renal excretion, a smaller percentage, ranging from 10% to 20%, is eliminated through bile and feces wikipedia.orgchemicalbook.com.

The terminal elimination half-life of this compound in humans typically ranges from 2.6 to 5.3 hours nih.govchemicalbook.com. Some research indicates an apparent elimination half-life of approximately 4.6 ± 2.6 hours, or about 75 minutes, following the initial rapid distribution phase uni.luuni-freiburg.deuni-freiburg.de. The pharmacokinetic profile often describes an initial rapid half-life of around 2.6 minutes, followed by an intermediate half-life of approximately 29 minutes, reflecting the rapid redistribution from the central compartment uni.luchemicalbook.com.

Total plasma clearance has been reported around 860 ± 230 mL/min, with hepatic clearance estimated at 739 mL/min uni.lu. In elderly patients, reduced clearance of this compound has been observed. Furthermore, in patients with renal failure or hepatic cirrhosis, the elimination half-life can be approximately double that seen in healthy subjects, indicating impaired clearance in these populations uni-freiburg.deuni-freiburg.de.

Table 3: this compound Elimination Kinetics

ParameterValueSource(s)
Primary Excretion RouteUrine nih.govwikipedia.orgchemicalbook.comuni-freiburg.de
% Excreted in Urine (total)75% - 85% nih.govchemicalbook.comuni-freiburg.de
% Excreted in Urine (metabolite)~80% nih.gov
% Excreted in Urine (unchanged)<2% - 3% nih.govwikipedia.org
% Excreted in Bile/Feces10% - 20% wikipedia.orgchemicalbook.com
Terminal Elimination Half-life2.6 - 5.3 hours nih.govchemicalbook.com
Initial Half-life~2.6 minutes uni.lu
Intermediate Half-life~29 minutes uni.luchemicalbook.com
Total Plasma Clearance860 ± 230 mL/min (or 15-20 mL/kg/min) uni.lu
Hepatic Clearance~739 mL/min uni.lu

Endocrine System Perturbations by Etomidate

Adrenocortical Steroidogenesis Inhibition

Etomidate profoundly inhibits the biosynthesis of adrenocortical steroids, a critical process for maintaining physiological homeostasis. This inhibition is a direct consequence of its molecular interactions with key enzymes in the steroidogenesis pathway.

The primary mechanism by which this compound disrupts adrenocortical steroidogenesis involves the reversible inhibition of mitochondrial cytochrome P450 enzymes fishersci.atuni.luresearchgate.netnih.govguidetopharmacology.orgfishersci.fi. The most sensitive and significantly impacted enzyme is 11β-hydroxylase, also known as CYP11B1 fishersci.atuni.luresearchgate.netnih.govguidetopharmacology.orgfishersci.fi. This enzyme plays a pivotal role in the final steps of glucocorticoid synthesis, catalyzing the conversion of 11-deoxycortisol to cortisol and 11-deoxycorticosterone to corticosterone (B1669441) uni.luresearchgate.netfishersci.fi.

Beyond CYP11B1, this compound also inhibits aldosterone (B195564) synthase (CYP11B2), an enzyme highly homologous to CYP11B1, which is essential for aldosterone biosynthesis uni.lufishersci.fi. The imidazole (B134444) ring within the this compound chemical structure is believed to be the primary determinant for its binding and inhibitory action on CYP11B1. At higher concentrations, this compound's inhibitory spectrum can extend to other P450 enzymes, including 17α-hydroxylase (CYP17A1) and the cholesterol side-chain cleavage enzyme (CYP11A1), which are involved in earlier stages of steroid synthesis nih.govguidetopharmacology.org.

The half maximal inhibitory concentration (IC50) values demonstrate the potency of this compound in inhibiting these key enzymes:

EnzymeIC50 (nmol/liter)Reference
CYP11B1 (11β-hydroxylase)0.99 ± 0.62
CYP11B2 (Aldosterone Synthase)4.80 ± 0.21

Research findings illustrate the extent of this impact on cortisol levels:

Study GroupPre-operative Serum Cortisol (µg/dl)Post-operative Serum Cortisol (µg/dl)p-valueReference
Control Group (this compound Induction)14.4 ± 3.44.7 ± 1.70.0005

This data highlights a substantial decrease in serum cortisol levels following this compound induction in the control group of a study investigating the impact of intravenous vitamin C on serum cortisol.

The enzymatic block imposed by this compound inevitably results in the accumulation of steroid precursors that are upstream of the inhibited enzymes uni.lu. Notably, plasma concentrations of 11-deoxycortisol (also known as cortodoxone) and 11-deoxycorticosterone (DOC) become elevated uni.lu. These compounds are the direct substrates for the inhibited 11β-hydroxylase enzyme.

Furthermore, concentrations of progesterone (B1679170) and 17-hydroxyprogesterone may also increase due to the disruption of the downstream synthesis pathways uni.lu. For instance, in in vitro studies, 11-deoxycortisol levels were observed to reach a peak of 244 ± 11% of control values in the presence of this compound at a concentration of 5 x 10^-8 M.

Pituitary-Adrenal Axis Response Modulation

This compound's primary action is a direct inhibition of adrenal steroid synthesis, rather than an interference with the mechanism of adrenocorticotropic hormone (ACTH) action. Despite this direct adrenal suppression, the pituitary-adrenal axis may attempt to compensate for the reduced cortisol feedback. A reactive increase in ACTH levels has been observed in some instances, reflecting the pituitary gland's attempt to stimulate cortisol production in response to low circulating cortisol nih.gov. However, some studies have reported no significant effect on plasma ACTH concentrations. This indicates that while the adrenal gland's ability to respond to ACTH stimulation is blunted, the pituitary's secretion of ACTH may still occur or even increase in an attempt to overcome the adrenal block.

Gonadal Steroidogenesis Implications

While this compound's most prominent endocrine effect is on adrenocortical steroidogenesis, its impact on gonadal steroidogenesis is generally considered less significant in vivo nih.gov. Although this compound possesses an imidazole moiety, similar to some antifungal agents known to affect gonadal steroid production, in vivo studies have largely indicated no substantial effect on testicular steroidogenesis nih.gov. However, in vitro studies employing high concentrations of this compound have demonstrated a reduction in testosterone (B1683101) production nih.gov.

More specifically, some research has reported a significant decrease in circulating levels of estradiol, progesterone, and 17-hydroxyprogesterone in women following this compound administration uni.lu. This suggests that while the primary target is the adrenal cortex, the inhibition of common steroidogenic enzymes such as CYP11A1 (P450 cholesterol side chain cleavage enzyme) and HSD3B1 (3β-hydroxysteroid dehydrogenase 1), which are shared between adrenal and gonadal steroid biosynthesis pathways, can lead to implications for gonadal hormone production, particularly affecting female sex hormones and their precursors uni.lu.

Growth Hormone Secretion Alterations

This compound has been observed to influence the secretion of growth hormone (GH). Studies have reported elevated concentrations of growth hormone in patients who have received this compound. This alteration in growth hormone secretion is distinct from this compound's effects on adrenal steroidogenesis and may be linked to its broader central nervous system effects, potentially involving the modulation of γ-aminobutyric acid (GABA)ergic pathways, which are known to influence GH secretion.

Neuromuscular and Involuntary Movement Phenomena

Pathophysiology of Etomidate-Induced Myoclonus

The precise mechanism of this compound-induced myoclonus is not fully elucidated, but it is believed to stem from the drug's effects on the central nervous system. The leading theories suggest a temporary imbalance in the inhibitory and excitatory pathways of the brain.

The most prominent theory to explain this compound-induced myoclonus is the subcortical disinhibition hypothesis. ekja.orgnih.gov This hypothesis posits that this compound has a differential effect on various parts of the central nervous system. It is suggested that the drug causes a more rapid and profound depression of cortical structures compared to subcortical structures. ekja.orgnih.gov This leads to a transient disinhibition of the subcortical regions that are responsible for modulating extrapyramidal motor activity. ekja.orgnih.gov The disinhibition of these pathways is thought to result in the spontaneous and involuntary muscle contractions characteristic of myoclonus. nih.gov Support for this hypothesis comes from the observation that premedication with drugs known to inhibit subcortical neuronal activity, such as benzodiazepines and fentanyl, can reduce the incidence of myoclonus. nih.gov

Building on the subcortical disinhibition hypothesis, the concept of a cortical-subcortical activity imbalance further explains the phenomenon. This compound is thought to cause an unsynchronized onset of its effects within the central nervous system. ekja.org This leads to a temporary state where cortical inhibitory pathways are suppressed before the subcortical structures are fully affected. nih.gov This imbalance disrupts the normal, coordinated communication between the cortex and subcortical areas that regulate motor control, resulting in myoclonic movements. Studies have shown that a slower rate of this compound injection can minimize this transient disequilibrium and thereby reduce the incidence of myoclonus. ekja.org Research also indicates that this compound-induced myoclonus is associated with an accumulation of the excitatory neurotransmitter glutamate (B1630785) in the neocortex. europeanreview.orgnih.gov This accumulation may contribute to the imbalance by promoting neuronal excitability.

Management Strategies and Pharmacological Interventions for Myoclonus Attenuation

Several pharmacological agents have been investigated for their efficacy in preventing or reducing the severity of this compound-induced myoclonus when administered as a pretreatment. These interventions aim to counteract the neurological changes that lead to involuntary muscle movements. Opioids have demonstrated a consistent and substantial effect in reducing both the incidence and severity of myoclonus. jbi.global Other effective agents include benzodiazepines, dexmedetomidine (B676), and lidocaine (B1675312). jbi.global

Below is an interactive data table summarizing the findings from various studies on pharmacological interventions for the attenuation of this compound-induced myoclonus.

Drug ClassDrugNotable Findings
Opioids Butorphanol (B1668111)Pre-treatment with butorphanol significantly lowered the incidence of myoclonus from 79.6% in the saline group to 13.0%. smw.ch
FentanylPre-treatment with fentanyl has been shown to reduce the incidence of myoclonus. smw.ch
RemifentanilPre-treatment with opioids like remifentanil is an effective method to reduce the impact of myoclonus. jbi.global
Benzodiazepines MidazolamPre-treatment with midazolam has been found to significantly reduce the incidence of myoclonus. nih.gov One study showed a reduction from 90% in the control group to 20% with midazolam pretreatment. nih.gov
α2-Adrenoceptor Agonists DexmedetomidinePretreatment with dexmedetomidine significantly reduced the incidence of myoclonus from 63.3% to as low as 30.0%. nih.gov
Local Anesthetics LidocainePretreatment with lidocaine has been shown to reduce both the incidence and severity of this compound-induced myoclonus. jbi.global
NMDA Receptor Antagonists EsketaminePretreatment with esketamine significantly reduced the incidence of severe myoclonus. nih.gov

Reflex Activity Modifications (e.g., H-reflex, plantar reflex)

This compound administration can lead to notable changes in reflex activity. Studies in healthy volunteers have demonstrated that this compound can enhance the monosynaptic H-reflex, with increases of up to six times the control value. nih.gov The Hoffmann reflex (H-reflex) is an electrically induced reflex that is analogous to the mechanically induced spinal stretch reflex. Its enhancement suggests an increase in spinal motor neuron excitability.

Furthermore, this compound can affect the plantar reflex. The plantar reflex is a superficial reflex elicited by stimulating the sole of the foot. In healthy adults, this typically results in a downward flexion of the toes. wikipedia.org Following this compound administration, the plantar reflex has been observed to be reinforced, sometimes manifesting as a generalized withdrawal reaction. nih.gov In some cases, a positive Babinski sign has been observed, which involves an upward extension of the big toe and fanning of the other toes. nih.gov A Babinski sign in adults is typically indicative of damage to the corticospinal tract, which is responsible for inhibiting this primitive reflex. wikipedia.org The appearance of a Babinski-like response after this compound administration is consistent with the theory of a transient disruption of cortical inhibitory pathways.

Hemodynamic and Cardiovascular System Stability Research

Mechanisms Underlying Minimal Cardiovascular Depression

The cardiovascular stability observed with etomidate administration is not attributed to a single mechanism but rather a combination of its pharmacological properties. It has minimal effects on myocardial contractility and cardiac output, even in patients with pre-existing cardiac conditions nih.govresearchgate.net. This is a significant advantage over other induction agents that can have a direct depressant effect on the heart muscle nih.gov.

Key mechanisms contributing to this compound's hemodynamic stability include:

Minimal effect on peripheral vascular resistance: this compound causes only a mild reduction in peripheral vascular resistance, which translates to a minimal decrease in arterial blood pressure nih.gov.

No histamine (B1213489) release: Unlike some other anesthetic agents, this compound does not trigger the release of histamine, a compound that can cause significant vasodilation and a subsequent drop in blood pressure nih.gov.

Selective receptor activity: The primary mechanism of action for this compound is its potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, which leads to its hypnotic effects. Its cardiovascular stability is partly attributed to its selective action on this receptor without significant interference with other receptor systems that regulate cardiovascular function patsnap.com.

Baroreceptor reflex preservation: Studies suggest that this compound does not significantly impair the baroreceptor reflex, which is crucial for maintaining blood pressure homeostasis apicareonline.com.

Sympathetic nervous system stability: this compound is noted for its lack of effect on the sympathetic nervous system, further contributing to its stable hemodynamic profile apicareonline.comyoutube.com.

Potential alpha-2B adrenoceptor stimulation: Some research suggests that this compound's favorable hemodynamic effects may be partly due to the stimulation of alpha-2B adrenoceptors, which can lead to a temporary increase in blood pressure through vasoconstriction youtube.com.

Comparative Hemodynamic Profiles with Other Anesthetic Induction Agents

Numerous studies have compared the hemodynamic effects of this compound with other commonly used intravenous anesthetic agents, most notably propofol (B549288), thiopental (B1682321), and ketamine. The consistent finding across this body of research is the superior hemodynamic stability of this compound.

This compound vs. Propofol: Propofol is known to cause vasodilation, which can lead to a significant decrease in systemic vascular resistance and, consequently, hypotension icr-heart.comnih.govhealthcare-bulletin.co.uk. In comparative studies, propofol consistently demonstrates a more pronounced decrease in systolic, diastolic, and mean arterial pressures compared to this compound nih.govapicareonline.comnih.gov.

One study found that patients induced with propofol experienced a statistically significant fall in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial blood pressure (MABP), whereas the this compound group showed significantly greater stability nih.gov. Another trial reported that the mean fall in SBP three minutes post-induction was 7.6% in the propofol group compared to 4.7% in the this compound group. The fall in DBP was even more pronounced, at 16.24% for propofol versus 4.8% for this compound apicareonline.com. In a study involving patients undergoing coronary artery bypass graft surgery, the this compound group exhibited the least change in SBP and MABP compared to both midazolam and propofol groups nih.gov.

Comparative Hemodynamic Changes: this compound vs. Propofol
ParameterThis compoundPropofolReference
Mean Fall in SBP (3 min post-induction)4.7%7.6% apicareonline.com
Mean Fall in DBP (3 min post-induction)4.8%16.24% apicareonline.com

This compound vs. Thiopental: Research comparing this compound to thiopental has also highlighted this compound's superior hemodynamic stability. One study found that a significantly greater decrease in systolic and diastolic blood pressure was observed with thiopental compared to this compound nih.gov. While thiopental can have a negative inotropic effect on the heart, this compound at clinical concentrations does not significantly influence myocardial contractility nih.gov.

This compound vs. Ketamine: Ketamine is another induction agent often considered in hemodynamically unstable patients due to its sympathomimetic effects, which typically increase heart rate and blood pressure youtube.com. However, in a study comparing the two, both this compound and ketamine showed a reduction in hemodynamic parameters. Patients receiving this compound had a -15.02% change in systolic blood pressure, while the ketamine group had a -13.14% change. The reduction in diastolic blood pressure was -20.25% for this compound and -10.40% for ketamine signavitae.com. This suggests that while ketamine is often considered a hemodynamically stable option, it may still lead to a decrease in blood pressure in certain patient populations signavitae.com.

Comparative Hemodynamic Changes: this compound vs. Ketamine
ParameterThis compound (% change)Ketamine (% change)Reference
Systolic Blood Pressure-15.02%-13.14% signavitae.com
Diastolic Blood Pressure-20.25%-10.40% signavitae.com
Mean Arterial Pressure-19.33%-10.15% signavitae.com
Heart Rate-2.24%-1.12% signavitae.com

Research on Hemodynamic Responses in Compromised Patient Populations

The favorable hemodynamic profile of this compound has made it an induction agent of choice in patients who are hemodynamically unstable or have significant cardiovascular comorbidities nih.govnih.gov.

Patients with Cardiac Disease: In patients with pre-existing cardiac conditions, maintaining hemodynamic stability during anesthesia induction is paramount to prevent adverse cardiac events. Research has shown that this compound is a safer choice than propofol in this population, as it leads to better control of blood pressure and a lower incidence of hypotension and tachycardia icr-heart.com. One study on patients with coronary artery disease undergoing bypass surgery found that this compound induction resulted in less variation in hemodynamic variables compared to propofol nih.gov. Similarly, in patients undergoing coronary artery bypass grafting or valve replacement surgery, this compound provided more stable hemodynamic parameters than propofol nih.gov. This compound is often preferred for patients with poor left ventricular function due to its stable cardiovascular profile researchgate.netnih.gov.

Hypertensive Patients: For patients with controlled hypertension, this compound has been shown to be preferable to propofol in maintaining heart rate and blood pressure during induction of general anesthesia apicareonline.comworldwidejournals.com. A study on elderly hypertensive patients undergoing non-cardiac surgery found that this compound resulted in stable hemodynamic fluctuations nih.gov. Another study comparing a low dose of remimazolam to this compound in a similar patient population found that both agents were effective in maintaining hemodynamic stability, with this compound having slightly higher fluctuations in mean arterial pressure but still being a suitable option tandfonline.comnih.gov.

Hypovolemic and Shock Trauma Patients: this compound's minimal impact on blood pressure makes it an ideal induction agent for patients in shock trauma or with hypovolemia nih.govnih.gov. In these critically ill patients, where even a small decrease in blood pressure can be detrimental, the hemodynamic stability offered by this compound is a significant clinical advantage litfl.com.

Respiratory System Effects and Ventilation Dynamics

Minimal Inhibition of Spontaneous Respiration

Etomidate is associated with minimal respiratory depression, a unique feature among rapid-onset induction agents. spandidos-publications.comopenanesthesia.orgnih.govpatsnap.comapollohospitals.comcabidigitallibrary.orgalliedmarketresearch.comnih.gov Its mechanism of action involves positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the effects of the inhibitory neurotransmitter GABA. nih.govpatsnap.comapollohospitals.comcabidigitallibrary.orgnih.gov This interaction leads to sedation and hypnosis with limited peripheral effects on the respiratory system. cabidigitallibrary.org

While this compound generally produces less ventilatory depression, its administration can lead to some changes in respiratory parameters. Typically, there is a decrease in tidal volumes, often accompanied by an increase in respiratory rate. openanesthesia.org Immediately following induction, a short period of hyperventilation may be observed, which can sometimes be followed by brief episodes of apnea (B1277953), usually lasting between 5 to 90 seconds, with spontaneous recovery. openanesthesia.orgcabidigitallibrary.orgnih.govpfizer.com Notably, spontaneous respiration is often preserved in a higher percentage of patients receiving this compound compared to those receiving other agents like propofol (B549288). dovepress.com Furthermore, due to its limited effect on muscle relaxation, airway reflexes are generally maintained. cabidigitallibrary.org However, it is important to note that when this compound is co-administered with other drugs that affect central nervous system function, a greater degree of respiratory depression may be observed. cabidigitallibrary.org

Comparative Respiratory Profiles

This compound's respiratory profile stands out when compared to other intravenous anesthetic agents, often demonstrating a more favorable impact on ventilation dynamics.

Comparison with Propofol: Propofol is known for its more marked depressant effects on respiratory parameters. Studies have shown a significantly higher incidence of apnea and the need for mask-assisted ventilation with propofol compared to this compound. For instance, in one study involving elderly patients undergoing gastroscopy, propofol induction resulted in a 42% incidence of apnea, whereas this compound induction led to a 14% incidence. Similarly, the incidence of SpO2 <90% was 8% in the propofol group compared to 0% in the this compound group, and mask-assisted ventilation was required in 8% of propofol patients versus 2% of this compound patients. spandidos-publications.com A meta-analysis further supported these findings, indicating that this compound resulted in significantly reduced apnea (Odds Ratio: 0.22) and hypoxemia (Odds Ratio: 0.43) when compared to propofol. researchgate.net

However, some studies present nuanced findings. One trial comparing this compound and propofol for procedural sedation found similar rates of subclinical respiratory depression, hypoxia, and clinical events related to respiratory depression. upenn.edu Another study assessing airway mechanics during induction found no statistically significant difference in tidal volume, peak airway pressure, or lung compliance between this compound and propofol, although compliance and tidal volumes improved with propofol, which facilitated face mask ventilation. nih.gov Respiratory resistance after tracheal intubation has been reported to be lower after induction with propofol than after induction with this compound or thiopental (B1682321). nih.gov

Comparison with Thiopental: When compared to thiopental, this compound generally exhibits a more stable respiratory profile. One study reported apnea in 6 cases in the thiopental group, while no cases of apnea were observed in the this compound group, a statistically significant difference. ijhcr.com Another study indicated that the respiratory rate decreased in the thiopentone group, whereas the this compound group showed an increase in respiratory rate after induction. rfppl.co.in Respiratory resistance after tracheal intubation was found to be higher with thiopental compared to propofol, and comparable to this compound. nih.gov

Comparison with Ketamine: Ketamine is recognized for its ability to maintain respiratory drive. droracle.ai While direct comparative data on the degree of respiratory depression between this compound and ketamine is less frequently highlighted, the focus in comparative studies often shifts to hemodynamic stability, where both agents are considered favorable. droracle.airebelem.comresearchgate.netjwatch.orgemra.orgrebelem.com

The data presented in Table 1 illustrates the comparative incidences of key respiratory events following induction with this compound versus propofol in specific clinical contexts.

Table 1: Comparative Respiratory Event Incidences

Respiratory Event (Incidence %)This compound GroupPropofol GroupP-valueSource
Apnea14%42%<0.05 spandidos-publications.com
SpO2 <90%0%8%<0.05 spandidos-publications.com
Mask-assisted Ventilation2%8%<0.05 spandidos-publications.com
Apnea (after 1st bolus)1.1%41.6%0.0001 adagiocreate.com

Table 2: Respiratory Resistance After Tracheal Intubation

Induction AgentRespiratory Resistance (cmH2O·L⁻¹·s) (Mean ± SD)P-value (vs. Propofol)Source
Propofol8.1 ± 3.4- nih.gov
This compound11.3 ± 5.3≤0.05 nih.gov
Thiopental12.3 ± 7.9≤0.05 nih.gov

Comparative Anesthetic Pharmacology Research

Etomidate Versus Propofol (B549288): Efficacy and Safety Profile Comparisons

This compound and propofol are both widely utilized intravenous anesthetic agents, but they exhibit distinct profiles regarding their effects on the body's systems. Research consistently highlights this compound's characteristic hemodynamic stability as a significant advantage, particularly in patients with compromised cardiovascular function. In contrast, propofol is more frequently associated with dose-dependent hypotension and respiratory depression.

A key differentiator is their impact on hemodynamics. Studies have shown that patients induced with this compound maintain more stable mean arterial pressure and heart rates compared to those who receive propofol. This makes this compound a preferred agent in scenarios where maintaining cardiovascular stability is paramount, such as in critically ill or elderly patients, or those with underlying cardiac conditions.

However, the choice between the two agents involves a trade-off. While propofol may present a greater risk of hemodynamic and respiratory compromise, it is associated with a lower incidence of myoclonus, which are involuntary muscle movements that can occur with this compound. Additionally, pain on injection is a more common complaint with propofol administration. A systematic review and meta-analysis of six randomized controlled trials involving 1,115 patients found that this compound was associated with a significant reduction in apnea (B1277953) or hypoxemia and injection pain compared to propofol, but with an increased incidence of myoclonus.

The following table summarizes the key comparative findings from various research studies:

FeatureThis compoundPropofol
Hemodynamic Stability High degree of stability; minimal changes in blood pressure and heart rate.Can cause significant hypotension, especially during induction.
Respiratory Effects Minimal respiratory depression.Dose-dependent respiratory depression and apnea.
Myoclonus Higher incidence of myoclonic movements.Lower incidence of myoclonus.
Pain on Injection Low incidence of pain on injection.High incidence of pain on injection.
Procedural Success Rate May have a slightly lower procedural success rate in some settings.Generally high procedural success rate.

This compound Versus Ketamine: Distinct Pharmacological Considerations

This compound and ketamine represent two distinct classes of anesthetic induction agents with fundamentally different mechanisms of action and physiological effects. This compound is an imidazole-derived agent that enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. In contrast, ketamine is a dissociative anesthetic that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor.

This difference in mechanism translates to varied clinical profiles. A significant area of comparison is their hemodynamic effects. A meta-analysis suggested that this compound is associated with a decreased risk of post-induction hypotension compared to ketamine. However, other studies have presented conflicting results, with some indicating a lower incidence of hypotension with ketamine in specific patient populations like those with sepsis.

Another critical pharmacological distinction is their effect on the adrenal glands. This compound is known to cause transient adrenal suppression by inhibiting the enzyme 11β-hydroxylase, which is involved in cortisol synthesis. This effect has been a point of concern, particularly in critically ill patients. Ketamine does not share this property. While the clinical significance of this transient adrenal suppression is still debated, it is a key consideration in the choice between the two agents.

The table below outlines the distinct pharmacological considerations between this compound and ketamine:

FeatureThis compoundKetamine
Mechanism of Action GABAA receptor agonist.NMDA receptor antagonist.
Hemodynamic Profile Generally stable, though some studies show a lower risk of hypotension compared to ketamine.Can be associated with an increased risk of post-induction hypotension in some studies, though it can also have sympathomimetic effects.
Analgesic Properties No intrinsic analgesic effects.Possesses potent analgesic properties.
Adrenal Function Causes transient adrenal suppression.Does not suppress adrenal function.
Intubation Success No significant difference in first-pass intubation success compared to ketamine.No significant difference in first-pass intubation success compared to this compound.

This compound Versus Barbiturates: Historical and Contemporary Comparisons

Historically, barbiturates like thiopental (B1682321) were the cornerstone of intravenous anesthesia induction. The introduction of this compound in the 1970s marked a significant development as it was the first non-barbiturate intravenous anesthetic agent. Both this compound and barbiturates exert their primary anesthetic effects by modulating the GABA-A receptor, enhancing inhibitory neurotransmission.

The principal advantage of this compound over barbiturates, which led to a shift in clinical practice, is its superior cardiovascular stability. Barbiturates are known to cause significant myocardial depression and vasodilation, leading to hypotension, particularly in patients who are hemodynamically unstable. This compound's minimal impact on the cardiovascular system offered a safer alternative for a broad range of patients.

While both classes of drugs lack analgesic properties, their safety profiles differ significantly. The development of newer agents like this compound and subsequently propofol led to a decline in the routine use of barbiturates for anesthesia induction due to their less favorable side-effect profile and narrower therapeutic window.

A comparative overview is presented in the table below:

FeatureThis compoundBarbiturates (e.g., Thiopental)
Historical Context Introduced in the 1970s as a non-barbiturate alternative.Widely used as primary induction agents in the mid-20th century.
Mechanism of Action Positive allosteric modulator of the GABAA receptor.Positive allosteric modulator of the GABAA receptor.
Cardiovascular Effects Remarkable hemodynamic stability.Can cause significant hypotension due to myocardial depression and venodilation.
Respiratory Effects Minimal respiratory depression.Dose-dependent respiratory depression.
Contemporary Use Used for induction, especially in hemodynamically unstable patients.Use has largely been superseded by newer agents with better safety profiles.

This compound in Combination Regimens

To leverage its favorable hemodynamic profile while mitigating some of its undesirable effects, this compound is often used in combination with other anesthetic agents. Research has explored the co-administration of this compound with agents like propofol and remifentanil to achieve a balanced anesthetic state.

Similarly, this compound has been studied in conjunction with the potent, short-acting opioid remifentanil. This combination can provide both hypnosis from this compound and profound analgesia from remifentanil. Studies have shown that a continuous infusion of this compound emulsion combined with remifentanil can offer hemodynamic stability and a quick recovery time.

Combination RegimenRationaleKey Research Findings
This compound + Propofol To reduce the required dose of each agent, thereby minimizing side effects such as propofol-induced hypotension and this compound-induced myoclonus.Associated with a lower risk of hypotension and bradycardia compared to propofol alone, with favorable hemodynamic stability.
This compound + Remifentanil To combine the hypnotic effects of this compound with the potent analgesic effects of remifentanil for procedures requiring both.This combination demonstrates hemodynamic stability and allows for a rapid wake-up with few adverse reactions at appropriate infusion rates.

Specialized Research Applications and Contexts

Neurophysiological Monitoring and Diagnostic Utility

Etomidate's distinct effects on cerebral activity and hemodynamics have led to its exploration as a valuable tool in neurophysiological monitoring and diagnostic procedures, particularly in the context of epilepsy and electroconvulsive therapy.

This compound is widely used in Electroconvulsive Therapy (ECT) due to its ability to modulate seizure activity. Compared to other anesthetic agents like propofol (B549288), this compound has been consistently associated with longer durations of both motor and electroencephalogram (EEG) seizures, which is considered beneficial for the efficacy of ECT dovepress.comfrontiersin.orgnih.govmdpi.com. Studies indicate that this compound can reduce the electrical stimulus dose required to induce seizures in seizure-resistant patients, while simultaneously increasing the length of observed seizure duration nih.gov. For instance, one meta-analysis found that this compound resulted in a pooled EEG seizure duration longer by 17.65 seconds compared to propofol and 11.81 seconds longer than thiopental (B1682321). Similarly, pooled motor seizure duration was longer by 11.13 seconds than propofol and 3.60 seconds longer than thiopental nih.gov. This characteristic is attributed to this compound's effect of reducing the seizure threshold, making it a preferred induction agent for optimizing seizure quality and duration during ECT dovepress.commdpi.com. Furthermore, this compound generally maintains hemodynamic stability during ECT, a significant advantage, especially for patients with cardiovascular comorbidities dovepress.comfrontiersin.org.

The following table summarizes findings on seizure duration comparisons in ECT:

Anesthetic Agent Compared to this compoundPooled EEG Seizure Duration Difference (this compound vs. Comparator)Pooled Motor Seizure Duration Difference (this compound vs. Comparator)Source
PropofolLonger by 17.65 seconds (95% CI: 9.72-25.57) nih.govLonger by 11.13 seconds (95% CI: 6.64-15.62) nih.gov nih.gov
ThiopentalLonger by 11.81 seconds (95% CI: 4.26-19.35) nih.govLonger by 3.60 seconds (95% CI: 2.15-5.06) nih.gov nih.gov
MethohexitalLonger by 2.23 seconds (95% CI: -3.62 to 8.01) nih.govLonger by 1.45 seconds (95% CI: -4.79 to 7.69) nih.gov nih.gov

In the pre-surgical evaluation of temporal lobe epilepsy (TLE), this compound has emerged as a complementary diagnostic tool for identifying the epileptic zone (EZ), which includes the irritative zone (IZ) and ictal onset zone (IOZ) brieflands.comscience.govnih.gov. Studies have shown that this compound specifically activates irritative activity in the temporal mesial and lateral areas, precisely where spontaneous epileptic activity was previously recorded brieflands.comnih.gov. This activation does not extend beyond electrodes showing spikes under baseline conditions, indicating a high degree of specificity brieflands.comnih.govresearchgate.net.

This compound has demonstrated a high coefficient of lateralization for the IOZ, correctly lateralizing it in a significant majority of patients (e.g., 19 out of 20 patients in one study) brieflands.comnih.gov. The topographical analysis of voltage sources reveals a substantial overlap between interictal, ictal, and this compound-induced activities, suggesting similar biophysical mechanisms and closely related cortical areas of origin brieflands.com. Furthermore, this compound has been observed to induce changes in the limbic network similar to those occurring during temporal seizures, characterized by impaired connectivity ipsilateral to the IOZ brieflands.com. When combined with video-electroencephalography (VEEG) and single photon emission computed tomography (SPECT), this compound activation has been found to be a safe, specific, and rapid method to identify the epileptic region, aiding in the precise definition of the resection area for epilepsy surgery brieflands.comnih.govnih.govresearchgate.netauctoresonline.org.

Research in Critical Care and Emergency Medicine Patient Cohorts

This compound's favorable hemodynamic profile has made it an attractive induction agent in critically ill patients. However, its use in specific patient cohorts, particularly those with sepsis or traumatic brain injury, has been a subject of extensive research and debate due to its impact on adrenal function.

The use of this compound in patients with sepsis and septic shock is a significant area of debate, primarily due to its known effect of causing adrenal suppression amegroups.orgnih.govjwatch.orgnih.govpitt.eduepmonthly.comcaep.caukzn.ac.za. This compound inhibits cortisol synthesis by blocking 11-beta hydroxylase and other cytochrome P450 enzymes involved in adrenal steroidogenesis amegroups.orgnih.govjwatch.orgclinmedjournals.org. While continuous infusions of this compound were associated with increased mortality in the early 1980s, leading to their discontinuation, the clinical significance of single-dose this compound for rapid sequence intubation (RSI) remains controversial amegroups.orgnih.govjwatch.orgepmonthly.comukzn.ac.za.

Multiple meta-analyses and studies have yielded conflicting results regarding the association between single-dose this compound and mortality in septic patients amegroups.orgnih.govnih.govepmonthly.comwestjem.comnih.gov. Some meta-analyses have concluded that this compound administration is associated with higher rates of adrenal insufficiency and increased mortality in patients with sepsis epmonthly.comnih.gov. For example, one meta-analysis reported that subjects who received this compound were more likely to die (pooled relative risk 1.20; 95% confidence interval 1.02-1.42) and had an increased likelihood of developing adrenal insufficiency (pooled relative risk 1.33; 95% confidence interval 1.22-1.46) nih.gov.

Conversely, other reviews and meta-analyses argue that while single-dose this compound does cause adrenal suppression (which can last from 4 to 72 hours), this effect has not been consistently shown to translate into a statistically significant increase in mortality amegroups.orgnih.govjwatch.orgnih.govpitt.edu. The debate is complicated by the heterogeneity of studies and the challenge of isolating the effect of a single induction agent from numerous confounding factors in critically ill patients amegroups.orgepmonthly.com. Some studies suggest that the immediate hemodynamic stability provided by this compound might outweigh the potential long-term risks of transient adrenal insufficiency, especially in patients prone to post-intubation hypotension amegroups.orgjwatch.orgnih.govscielo.br.

The following table summarizes findings on the association between this compound and adrenal insufficiency/mortality in sepsis:

OutcomePooled Relative Risk (95% CI)Source
Adrenal Insufficiency (single-dose)1.33 (1.22-1.46) nih.gov nih.gov
Mortality (single-dose)1.20 (1.02-1.42) nih.gov nih.gov
Mortality (single-dose, specific meta-analysis)1.2 (0.84-1.72) (RCTs) amegroups.orgnih.gov amegroups.orgnih.gov
Mortality (single-dose, specific meta-analysis)1.05 (0.97-1.13) (Observational) amegroups.org amegroups.org

This compound is considered an appropriate induction agent in patients with traumatic brain injury (TBI) due to its favorable neurophysiological effects clinmedjournals.orgresearchgate.netnih.govjwatch.orgnih.govamegroups.orgnih.gov. It effectively decreases cerebral metabolic rate, cerebral blood flow (CBF), and intracranial pressure (ICP) dovepress.comclinmedjournals.orgnih.gov. Crucially, this compound maintains cerebral perfusion pressure (CPP) due to its minimal impact on systemic blood pressure, which is vital in preventing secondary brain injury in TBI patients clinmedjournals.orgresearchgate.netjwatch.orgnih.gov.

In pediatric patients with severe TBI and intracranial hypertension, single-dose this compound administration has been shown to result in statistically significant reductions in ICP, with one study reporting a mean ICP reduction from 33 mm Hg to 21 mm Hg in the 5-10 minute interval post-administration researchgate.netjwatch.orgnih.gov. This reduction in ICP occurs without significantly altering mean arterial pressure (MAP), leading to an improvement in CPP researchgate.netjwatch.orgnih.gov. This compound can also prevent or limit expected rises in ICP during noxious stimulation, such as chest physiotherapy nih.gov. While the concern for adrenal suppression persists in this patient population, studies have not consistently demonstrated an increase in mortality directly attributable to single-dose this compound in TBI patients clinmedjournals.org.

Research in hemorrhagic shock models highlights this compound's capacity to maintain hemodynamic stability, making it a valuable agent for anesthetic induction in hypovolemic or unstable patients nih.govscielo.brfrontiersin.orgnih.govijbcp.comresearchgate.netplos.org. Studies in animal models, such as dogs and swine, have compared this compound with other anesthetic agents like ketamine and propofol in scenarios of severe hemorrhagic shock and resuscitation scielo.brnih.govplos.org.

In a study involving dogs subjected to pressure-controlled hemorrhagic shock and resuscitation, both this compound and ketamine were found capable of maintaining hemodynamic stability scielo.br. Mean arterial pressure remained largely unaltered after induction with this compound, irrespective of the resuscitation fluid used scielo.br. Similarly, pharmacokinetic and pharmacodynamic analyses in swine models of moderate hemorrhagic shock demonstrated that this compound produced minimal changes in pharmacokinetics and no change in pharmacodynamics, suggesting that minimal dose adjustment is required to achieve the desired effect in such conditions nih.gov. Compared to propofol, this compound consistently shows a more stable hemodynamic profile with less reduction in mean arterial pressure in hemorrhagic shock models frontiersin.orgplos.org. This robust cardiovascular stability makes this compound a preferred choice for induction in patients with compromised hemodynamic status due to hemorrhage scielo.brnih.govfrontiersin.org.

Anesthesia in Specific Clinical Conditions (e.g., Cardiovascular Disease, Elderly Patients)

This compound is an ultrashort-acting, non-barbiturate hypnotic intravenous anesthetic agent often considered for anesthesia induction, particularly in patients with compromised cardiovascular function or in elderly populations, due to its generally favorable hemodynamic profile. nih.govpfizer.com

Anesthesia in Cardiovascular Disease

This compound is frequently chosen for patients with significant cardiovascular disease because of its minimal impact on the cardiovascular system. nih.govpfizer.com Studies indicate that this compound causes only a mild reduction in peripheral vascular resistance, which can lead to a slight decline in arterial blood pressure. nih.govpfizer.com Importantly, myocardial contractility and cardiac output typically remain unchanged with this compound administration. nih.govpfizer.com It does not induce histamine (B1213489) release, which can be a concern with some other anesthetic agents. nih.govpfizer.com

Comparative studies often highlight this compound's hemodynamic stability relative to other induction agents like propofol. For instance, in patients undergoing non-cardiac major surgery with coronary heart disease (CHD), this compound-based anesthesia has been associated with fewer cardiovascular events and smaller hemodynamic changes compared to propofol-based anesthesia. nih.govwjgnet.com Research has shown that propofol can lead to greater reductions in blood pressure, heart rate, arterial elastance, and systemic vascular resistance during induction compared to this compound. nih.govwjgnet.com

A randomized clinical trial involving patients with pre-existing cardiac conditions undergoing non-cardiac surgery demonstrated that this compound resulted in a minor systolic blood pressure decrease after induction, whereas propofol led to a more pronounced decrease. icr-heart.com Heart rates remained stable in the this compound group, while a significant increase was observed in the propofol group post-induction. icr-heart.com

Table 1: Hemodynamic Changes During Anesthesia Induction in Cardiac Patients (this compound vs. Propofol)

Parameter (Change from Baseline)This compound Group (Mean ± SD)Propofol Group (Mean ± SD)p-valueSource
Systolic Blood Pressure (mmHg)Minor decrease (e.g., 130±10 to 125±8)Pronounced decrease (e.g., 132±9 to 110±7)< 0.001 icr-heart.com
Heart Rate (bpm)Stable (e.g., 75±6 to 76±5)Significant increase (e.g., 74±7 to 88±6)< 0.001 icr-heart.com
Cardiac Output (relative)Remained higherLowerN/A icr-heart.com

Table 2: Incidence of Cardiovascular Events in CHD Patients Undergoing Non-Cardiac Surgery (this compound vs. Propofol)

Cardiovascular EventThis compound Group (%)Propofol Group (%)p-valueSource
BradycardiaLowerHigher< 0.05 nih.govwjgnet.com
HypotensionLower (e.g., 4%)Higher (e.g., 30%)< 0.05 nih.govwjgnet.comicr-heart.com
ST-T segment changesLowerHigher< 0.05 nih.govwjgnet.com
Ventricular premature beatsLowerHigher< 0.05 nih.govwjgnet.com

Anesthesia in Elderly Patients

The use of this compound in elderly patients is a subject of specific consideration due to age-related physiological changes. Clinical studies suggest that this compound may induce cardiac depression in elderly patients, particularly those with hypertension. nih.govpfizer.commedicines.org.ukfda.gov This necessitates careful administration in this demographic. medicines.org.uk

Pharmacokinetic studies in elderly patients have revealed differences compared to younger individuals, including decreased initial distribution volumes and total clearance of this compound. pfizer.comfda.govpfizermedicalinformation.com Additionally, protein binding of this compound to serum albumin has been observed to be significantly decreased in elderly individuals. pfizer.comfda.govpfizermedicalinformation.com

Research comparing this compound with other agents in elderly patients has yielded mixed results regarding hemodynamic stability. One study comparing this compound and thiopental sodium for anesthesia induction in elderly patients found no significant differences in mean arterial pressure and heart rate between the two agents. ekja.org Another study investigating the effect of this compound on hemodynamics in elderly patients found that after this compound injection, mean arterial blood pressure (MAP), heart rate (HR), stroke volume (SV), stroke index (SI), cardiac output (CO), cardiac index (CI), cardiac acceleration index (ACI), left cardiac work (LCW), and left cardiac work index (LCWI) decreased significantly compared to pre-induction levels. j-smu.com However, the amplitudes of these changes were generally below 20% of the baseline, suggesting that this compound is an ideal drug for anesthesia induction in elderly patients with unstable hemodynamics due to the slight variation in cardiovascular hemodynamics. j-smu.com

A study comparing total intravenous anesthesia with this compound versus propofol in elderly patients (65-80 years) undergoing major abdominal surgery found that this compound was not inferior to propofol with respect to postoperative outcomes. medscape.com While this compound produced more episodes of hypertension and fewer episodes of hypotension compared to propofol, pulmonary complications were slightly more frequent in the this compound group. medscape.com

Table 3: Hemodynamic Changes Post-Etomidate Induction in Elderly Patients

Hemodynamic ParameterChange from Baseline (Post-Induction)Amplitude of Change (relative to baseline)Source
Mean Arterial Pressure (MAP)Decreased significantlyBelow 20% j-smu.com
Heart Rate (HR)Decreased significantlyBelow 20% j-smu.com
Stroke Volume (SV)Decreased significantlyBelow 20% j-smu.com
Cardiac Output (CO)Decreased significantlyBelow 20% j-smu.com
Cardiac Index (CI)Decreased significantlyBelow 20% j-smu.com

Table 4: Comparative Outcomes of this compound vs. Propofol in Elderly Surgical Patients

OutcomeThis compound GroupPropofol GroupSource
In-hospital complicationsComparableComparable medscape.com
1-year mortalityComparableComparable medscape.com
Episodes of HypertensionMore frequentLess frequent medscape.com
Episodes of HypotensionLess frequentMore frequent medscape.com
Pulmonary ComplicationsSlightly more frequentLess frequent medscape.com

Development of Novel Etomidate Analogs and Formulations

Rationale for Molecular Modification: Mitigating Adrenal Suppression and Other Adverse Effects

Etomidate is a synthetic imidazole-based anesthetic agent valued for its ability to induce hypnosis while maintaining hemodynamic stability and having minimal impact on respiration. semanticscholar.orgacs.orgnih.gov It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAᴀ) receptor, enhancing the effects of the inhibitory neurotransmitter GABA. acs.orgnih.govnih.govrug.nl Despite its advantages, the clinical application of this compound is significantly limited by several adverse effects, most notably the suppression of the adrenocortical axis. nih.govrug.nlukzn.ac.za

The primary driver for the molecular modification of this compound is to eliminate its potent inhibitory effect on adrenal steroidogenesis. nih.govrug.nlnih.gov this compound causes a dose-dependent and reversible inhibition of 11β-hydroxylase, a critical enzyme in the adrenal cortex responsible for the conversion of 11-deoxycortisol to cortisol. ebmconsult.comresearchgate.netnih.gov This enzymatic blockade leads to a decrease in cortisol production, which can result in adrenal insufficiency. ukzn.ac.zaebmconsult.comnih.gov This side effect is particularly concerning in critically ill patients, such as those with sepsis, who may already have compromised adrenal function and for whom a robust stress response is vital. ukzn.ac.zanih.govebmconsult.com The risk of adrenal suppression has rendered this compound unsuitable for use in prolonged infusions for sedation in intensive care settings. nih.govrug.nlukzn.ac.za

The goal of developing novel analogs is to create compounds that retain this compound's favorable anesthetic properties—such as rapid onset, high hypnotic potency, and cardiovascular stability—while designing out the adrenal-suppressing effects. nih.govnih.govnih.gov Researchers have sought to uncouple the desired hypnotic effects from the undesired endocrine effects by modifying the this compound molecule. nih.govsemanticscholar.org Additional limitations of the parent compound that researchers aim to address include its low water solubility and the occurrence of myoclonus (involuntary muscle movements). semanticscholar.orgacs.orgnih.govnih.gov By creating new derivatives, the aim is to produce a safer anesthetic agent suitable for a broader range of clinical applications, including long-term sedation. nih.govnewswise.com

Characterization of Next-Generation Compounds (e.g., MOC-etomidate, ABP-700)

In the effort to improve upon this compound, several next-generation compounds have been developed, with MOC-etomidate and ABP-700 being prominent examples. These analogs were engineered to have a more favorable safety profile, primarily by minimizing adrenal suppression.

MOC-etomidate

Methoxycarbonyl-etomidate (MOC-etomidate) was the first "soft analogue" of this compound to be developed. nih.govresearchgate.net A soft analog is a derivative of a parent drug specifically designed to undergo rapid and predictable metabolism into inactive or significantly less active metabolites after exerting its therapeutic effect. nih.govnih.govnih.gov MOC-etomidate incorporates a labile carboxylate ester moiety, which is rapidly hydrolyzed by esterases in the body. nih.govnih.gov This rapid metabolic breakdown leads to the formation of its primary metabolite, MOC-ECA, which has an adrenocortical inhibitory potency that is 300-400 times lower than that of the parent compound. nih.gov

MOC-etomidate retains the desirable pharmacological properties of this compound, including potent GABAᴀ receptor modulation, high hypnotic potency, rapid onset of action, and hemodynamic stability. nih.govnih.gov However, due to its ultra-rapid metabolism, it is extremely short-acting and does not cause the prolonged adrenocortical suppression seen after a bolus administration of this compound. nih.govresearchgate.net While successful in mitigating adrenal effects, the pharmacokinetic profile of MOC-etomidate was found to be too fast for certain clinical applications, which prompted the development of subsequent analogs with a slightly longer duration of action. nih.govresearchgate.net

ABP-700

Cyclopropyl-methoxycarbonyl-mthis compound (CPMM), now known as ABP-700, is a second-generation this compound analog designed to overcome the limitations of MOC-etomidate. nih.govresearchgate.net It is also a soft analog that is rapidly hydrolyzed by non-specific esterases into an inactive carboxylic acid metabolite, CPM-acid, and ethanol (B145695). nih.gov The molecular structure was modified from MOC-etomidate to sterically protect the ester moiety, thereby slowing down the rate of hydrolysis and extending its duration of action. nih.gov

ABP-700 was developed to retain this compound's beneficial cardiorespiratory profile while eliminating its adrenal suppressive effects. nih.govrug.nlresearchgate.net Clinical studies have demonstrated that ABP-700 has a rapid onset and offset of effect and is characterized by small volumes of distribution and rapid clearance, indicating a low potential for accumulation. nih.govrug.nl Importantly, infusions in healthy volunteers showed a dose-dependent hypnotic effect without causing severe hypotension, respiratory depression, or adrenocortical suppression upon ACTH stimulation tests. researchgate.netrug.nl A notable side effect observed with ABP-700 is the occurrence of involuntary muscle movements (IMM), similar to this compound, the nature of which is a subject of ongoing research. nih.govrug.nlrug.nlnih.gov

Comparative Properties of this compound Analogs
CompoundKey Structural FeatureMetabolismPrimary AdvantageNoted Limitation
MOC-etomidateLabile ester moietyUltra-rapid hydrolysis by esterases nih.govnih.govAvoids prolonged adrenal suppression nih.govresearchgate.netPharmacokinetics considered too rapid nih.govresearchgate.net
ABP-700 (CPMM)Sterically protected ester moietyRapid hydrolysis by esterases to inactive metabolite nih.govDiminished adrenal suppression with a more controlled duration of action nih.govrug.nlOccurrence of involuntary muscle movements (IMM) nih.govrug.nl

Pharmaceutical Development Strategies for Improved Delivery and Safety Profiles

The development of safer this compound-like agents has pursued two main strategies: the rational design of novel molecular entities and the creation of advanced drug delivery systems for the original compound.

The primary and most successful strategy has been the molecular modification of this compound to create "soft drugs" with built-in metabolic fragility. nih.govnih.gov The design of MOC-etomidate and ABP-700 exemplifies this approach. nih.gov By incorporating an ester linkage that is susceptible to rapid enzymatic hydrolysis, these analogs are swiftly converted to inactive metabolites. nih.gov This ensures that the active drug is cleared quickly from the body, which significantly shortens the duration of unwanted side effects like adrenal suppression. nih.govnih.gov This strategy fundamentally improves the safety profile by altering the pharmacokinetic properties of the drug.

Another approach to molecular modification involved altering the imidazole (B134444) ring of this compound, which is understood to be responsible for binding to the 11β-hydroxylase enzyme and causing adrenal suppression. nih.gov This led to the creation of carbothis compound, where the nitrogen in the imidazole ring is replaced with a methylene group. nih.gov This change reduces the compound's affinity for the enzyme, resulting in a 2000-fold lower level of adrenocortical inhibition in vitro. nih.gov

In parallel with the development of new chemical entities, research has also focused on new formulations for this compound to address issues like poor water solubility and to improve its safety and delivery. semanticscholar.orgacs.orgnih.gov These pharmaceutical strategies include the development of novel drug delivery systems. Examples of such systems that have been investigated include:

This compound-loaded micelles: These are nano-sized structures that can encapsulate the poorly soluble this compound, potentially improving its formulation characteristics. semanticscholar.org

Liposomal this compound: Encapsulating this compound within liposomes has been explored as a way to enhance brain-targeting for general anesthesia, potentially altering the drug's distribution and side-effect profile. semanticscholar.org

These formulation strategies aim to resolve some of the toxic side effects and explore different administration routes to expand the utility of this compound. semanticscholar.orgacs.orgnih.gov

Development Strategies for this compound and Its Analogs
StrategyApproachExample Compound/FormulationPrimary Goal
Molecular Modification (Soft Drug Design)Incorporate rapidly metabolized ester moieties nih.govnih.govMOC-etomidate, ABP-700 nih.govReduce duration of side effects (e.g., adrenal suppression) nih.govnih.gov
Molecular Modification (Targeted Structural Change)Replace imidazole nitrogen with a methylene group nih.govCarbothis compound nih.govEliminate binding to 11β-hydroxylase nih.gov
Pharmaceutical FormulationEncapsulation in novel delivery systems semanticscholar.orgMicelles, Liposomes semanticscholar.orgImprove solubility and drug targeting semanticscholar.orgnih.gov

Methodological Considerations in Etomidate Research

In Vitro Receptor Binding and Functional Assays

In vitro studies are crucial for elucidating the molecular targets and mechanisms of action of etomidate. This compound is widely believed to produce hypnosis by enhancing the function of γ-aminobutyric acid type A (GABAA) receptors, which mediate inhibitory neurotransmission in the brain nih.govnih.govmdpi.comnih.gov.

Receptor Binding: Research has identified specific amino acids within the transmembrane domains of GABAA receptor subtypes that contribute to this compound binding sites nih.govnih.gov. Studies using radiolabeled, photoreactive this compound analogs, such as [³H]azithis compound, have directly identified these amino acids, confirming a common binding site for agonist potentiation and direct gating nih.gov.

Functional Assays: Voltage-clamp electrophysiology is a key technique employed in functional assays to characterize GABAA receptor potencies of this compound and its analogues nih.gov. These assays often utilize recombinantly expressed cell systems, such as α1β3γ2 receptors, or ex vivo preparations like acute brain slices, synaptosomes, membrane preparations, or primary cultured neurons nih.govmdpi.com.

this compound, like most general anesthetics, potentiates responses to submaximal GABA concentrations at low concentrations (e.g., EC₅₀ values of ~2 μM) nih.gov.

In the absence of GABA, this compound can directly activate the GABAA receptor at higher concentrations (e.g., EC₅₀ values of ~50 μM) nih.gov.

This modulation of GABAA receptor activity is selective, with R-(+)-etomidate inhibiting nicotinic acetylcholine (B1216132) or 5-hydroxytryptamine₃ receptor subtypes only at supra-clinical concentrations, and ionotropic glutamate (B1630785) receptor isoforms remaining largely unaffected st-andrews.ac.uk.

The R-(+)-enantiomer of this compound has been shown to be 10 to 20 times more potent than S-(−)-etomidate in enhancing GABAA receptor function, paralleling its in vivo activity nih.govst-andrews.ac.uk. This enantioselectivity is dependent on receptor subunit composition st-andrews.ac.uk.

Studies have also shown that β2 and/or β3-subunit containing GABAA receptors are significantly more sensitive to this compound than β1 containing receptors mdpi.com.

Animal Models in Pharmacodynamic and Pharmacokinetic Investigations

Animal models play a vital role in understanding the pharmacodynamic and pharmacokinetic profiles of this compound before human clinical trials. These models allow for controlled investigations into the drug's effects on various physiological systems and its disposition within the body.

Pharmacodynamics:

Preclinical experiments in mammals have demonstrated that this compound injection is associated with minimal hemodynamic changes or respiratory depression, contributing to its favorable safety profile nih.govanesthesiologydfw.com.

In a pig model of hemorrhagic shock, the pharmacodynamic profile of this compound was minimally altered, unlike other anesthetic drugs, highlighting its potential utility in critically ill patients nih.govresearchgate.net.

Studies in mice and tadpoles have shown that R-(+)-etomidate is significantly more potent (approximately 10-fold) than S-(−)-etomidate in inducing loss of the righting reflex, a common measure of hypnotic effect nih.govst-andrews.ac.uk. The LD₅₀/ED₅₀ ratio for R-(+)-etomidate in rats is 26, which is considerably higher than the therapeutic indices of other general anesthetics nih.gov.

Research has also explored the sedative/hypnotic effects of this compound in wild-type mice and those with targeted deletions of the alpha2A-adrenoceptor gene, indicating a species-specific interaction with alpha2-adrenoceptors nih.gov.

In dogs, this compound has been reported to have a favorable cardio-respiratory profile, with significantly higher arterial oxygen partial pressure (PaO₂) and oxygen saturation (SaO₂) observed after this compound induction compared to propofol (B549288) researchgate.netfrontiersin.org.

Pharmacokinetics:

Due to a decline in its popularity for certain uses, extensive pharmacokinetic studies in animal models have been limited anesthesiologydfw.com. However, existing research indicates that this compound is rapidly metabolized to inactive carboxylic acid and an ethanol (B145695) leaving group by hepatic esterase activity in laboratory animals mdpi.com.

In the pig model of hemorrhagic shock, the pharmacokinetics of this compound were minimally altered nih.govresearchgate.net.

Human Clinical Trials: Design and Outcomes in Anesthetic Research

Human clinical trials are essential for evaluating the efficacy and safety of this compound in a clinical setting, providing insights into its use for anesthetic induction and maintenance.

Design:

Clinical trials often involve randomized controlled designs, comparing this compound with other induction agents like propofol or thiopentone jmedsciences.comairwayworld.comresearchgate.netfrontiersin.orgnih.govdovepress.comfortunepublish.comfortunejournals.comekja.orgresearchgate.netbohrium.comekja.orgnih.govresearchprotocols.orgresearchgate.net.

Studies have been conducted across various patient populations, including healthy adults, critically ill patients, children undergoing surgery, and patients receiving electroconvulsive therapy (ECT) jmedsciences.comairwayworld.comresearchgate.netfrontiersin.orgnih.govfortunepublish.comfortunejournals.comresearchgate.netresearchprotocols.org.

Outcome measures frequently include electroencephalogram (EEG) parameters, Bispectral Index (BIS) values, time to loss of consciousness (LOC), hemodynamic stability, and endocrine responses nih.govjmedsciences.comairwayworld.comresearchgate.netfrontiersin.orgnih.govdovepress.comekja.orgresearchgate.netbohrium.comekja.orgnih.govnih.govnih.gov.

For instance, a randomized, double-blind study in 77 healthy children (ages 3–12 years) undergoing urologic surgery compared this compound and propofol for anesthesia induction, measuring salivary cortisol levels over 48 hours airwayworld.com. Another study involving 45 ASA I or II adult patients undergoing elective orthopedic surgery examined the hypnotic dose response of this compound using BIS as a criterion for anesthesia induction ekja.org.

Outcomes in Anesthetic Research:

Hemodynamic Stability: this compound is known for its remarkably stable cardiorespiratory profile, causing minimal changes in heart rate, central venous pressure, pulmonary artery pressure, cardiac index, and systemic vascular resistance nih.govanesthesiologydfw.comresearchgate.net. This makes it a suitable induction agent for hemodynamically unstable patients or those with cardiac disease nih.govanesthesiologydfw.comresearchgate.net. Studies have shown fewer hemodynamic changes with this compound compared to propofol during induction dovepress.comresearchprotocols.org.

Loss of Consciousness and Recovery: this compound provides rapid onset of anesthesia, typically in less than one minute nih.gov. The time to loss of consciousness can be shorter with this compound compared to propofol dovepress.com. Recovery depends on redistribution to inactive tissue sites nih.gov.

Electroconvulsive Therapy (ECT): In ECT, this compound has been found to result in statistically significantly longer motor and EEG seizure durations compared to propofol frontiersin.orgnih.govfortunepublish.comfortunejournals.comresearchgate.net. This characteristic is considered beneficial for optimal ECT outcomes, as seizure duration is an important factor in efficacy frontiersin.orgnih.govfortunepublish.com.

EEG Changes: this compound induces dynamic changes in EEG data. From the awake period to the loss of consciousness, this compound general anesthesia leads to an increase in oscillation in various frequency bands (delta, theta, alpha, and beta waves) nih.govnih.gov. Coherence of EEG signals, particularly in theta and alpha waves, is enhanced during this compound-induced LOC nih.govnih.gov.

Bispectral Index (BIS): BIS values decrease to levels indicative of general anesthesia during this compound induction ekja.orgbohrium.comekja.orgnih.gov. Studies have shown a strong correlation between BIS and the Observer's Assessment of Alertness/Sedation (OAA/S) scale, suggesting BIS as a useful tool for estimating the degree of hypnosis with this compound ekja.orgekja.org. The BIS value can be lower with this compound compared to propofol at loss of consciousness dovepress.com.

Advanced Electrophysiological Monitoring Techniques (e.g., Quantitative EEG, Bispectral Index)

Advanced electrophysiological monitoring techniques, such as quantitative EEG (QEEG) and Bispectral Index (BIS), are integral to understanding and guiding this compound-induced anesthesia.

Quantitative EEG (QEEG):

QEEG analysis involves processing raw EEG data to extract quantitative features that reflect the depth of anesthesia and brain activity. This compound-induced general anesthesia produces dynamic changes in EEG data, including increases in power in delta, theta, alpha, and beta waves during loss of consciousness nih.govnih.gov.

Coherence analysis of EEG signals has shown increased coherence in delta, theta, and alpha waves during this compound-induced LOC nih.govnih.gov.

Median frequency (MF) is a QEEG measure that shifts to lower levels during anesthesia, with lower MF values indicating a deeper level of anesthesia sapienlabs.org. Studies suggest MF performs better than spectral edge frequency when this compound is used to quantify depth of anesthesia sapienlabs.org.

Research indicates that large slow-wave oscillations, power spectral density, and the alpha/beta ratio are effective indicators of changes in consciousness during intravenous anesthesia with a propofol-etomidate combination nih.govfrontiersin.orgresearchgate.net.

this compound can augment the amplitude of cortical Somatosensory Evoked Potentials (SSEPs) without affecting peripheral evoked potentials or subcortical responses wfsahq.orgwfsahq.orgthieme-connect.com. It also increases the amplitude of Motor Evoked Potentials (MEPs) thieme-connect.com.

Bispectral Index (BIS):

BIS is a commercial device that converts EEG output into a numeric scale to monitor the depth of anesthesia sapienlabs.org.

Studies have investigated the hypnotic dose response of this compound using BIS, demonstrating that BIS values decrease significantly upon this compound administration, correlating well with the Observer's Assessment of Alertness/Sedation (OAA/S) scale ekja.orgekja.org.

While BIS is closely related to the depth of anesthesia and loss of consciousness for this compound, some studies suggest that at the occurrence of myoclonus (a common side effect of this compound), BIS may evaluate hypnotic levels better than spectral entropy, as spectral entropy values can significantly increase with myoclonus while BIS does not bohrium.com.

A study comparing this compound and propofol found that the BIS value was lower in the this compound group at loss of consciousness dovepress.com.

Biomarker Analysis in Endocrine Response Assessment

Biomarker analysis is critical for assessing the endocrine response to this compound, particularly its well-known effect on adrenal steroid synthesis.

Adrenal Suppression: this compound is a potent and selective inhibitor of cortisol and aldosterone (B195564) synthesis nih.govjcrpe.org. It reversibly inhibits 11-β-hydroxylase, a mitochondrial cytochrome P450-dependent adrenal enzyme crucial for converting 11-deoxycortisol into cortisol researchgate.netjcrpe.orgmdpi.comoup.com.

A single induction dose of this compound has been consistently found to suppress normal cortisol and aldosterone increases following surgery, as well as adrenal responses to corticotrophin nih.govjmedsciences.comresearchgate.netnih.gov.

The duration of adrenal suppression following a single induction dose typically lasts 6–8 hours in patients nih.govjmedsciences.com. However, with continuous this compound infusion, suppression can last for more than 24 hours nih.govjmedsciences.com.

this compound plasma concentrations associated with adrenal cortical suppression can be as low as 10 ng/ml, while concentrations above 200 ng/ml (1 µM) are associated with hypnosis nih.gov.

Studies have shown significant suppression of circulating cortisol levels at 90 and 120 minutes post-induction with this compound, along with an elevation in plasma adrenocorticotrophic hormone (ACTH) at 240 and 360 minutes post-induction oup.comnih.gov. This suggests that this compound inhibits steroidogenesis at a site beyond 11-β-hydroxylase, as evidenced by suppression of testosterone (B1683101) levels nih.gov.

In children, a single induction dose of this compound has been shown to significantly suppress salivary cortisol for 24 hours after surgery compared to propofol, although this has not been associated with adverse clinical outcomes airwayworld.com.

Cortisol Levels as Biomarker: Serum or salivary cortisol levels are primary biomarkers used to assess the extent and duration of this compound-induced adrenal suppression jmedsciences.comairwayworld.comresearchgate.netjcrpe.orgoup.com.

Pooled mean cortisol levels were found to be lower in elective surgical patients induced with this compound compared to other agents, with differences ranging from 6.1 µg/dL to 16.4 µg/dL between 1 and 4 hours post-induction researchgate.net.

In critically ill patients, significantly different cortisol levels have been reported up to 7 hours post-induction researchgate.net.

Faster cortisol reduction rates have been observed in patients with higher baseline cortisol levels, those receiving a prior bolus dose, and those given higher initial infusion rates oup.com.

ACTH Response: The increase in plasma ACTH levels following this compound administration is another important biomarker, indicating the body's attempt to overcome the adrenal suppression caused by this compound's inhibition of cortisol synthesis oup.comnih.gov.

Data Tables

Compound Names and PubChem CIDs

Future Research Directions and Unresolved Questions

Long-Term Neurological and Endocrine Outcomesanesthesiologydfw.comauctoresonline.org

The long-term neurological and endocrine outcomes following etomidate administration remain areas of active investigation. While this compound is known for its minimal impact on cerebral blood flow and intracranial pressure, and its ability to decrease cerebral metabolic rate nih.gov, there is ongoing debate regarding its potential effects on cognitive function, particularly in the postoperative period e-century.uscas.cz. Studies have explored whether this compound affects spatial learning and memory or neuronal apoptosis, with some findings suggesting a dose-dependent inhibition of long-term potentiation in the hippocampus e-century.us. Further research is needed to definitively establish any long-term neurological sequelae.

Personalized Anesthesia Approaches and Pharmacogenomics

The concept of personalized anesthesia, driven by pharmacogenomics, holds significant promise for optimizing this compound's clinical application. Genetic variations can profoundly influence how individuals metabolize and respond to anesthetic agents, affecting drug sensitivity, duration of action, and susceptibility to adverse effects auctoresonline.orgnih.govresearchgate.netwikianesthesia.orgresearchgate.netresearchgate.net. For this compound, research has begun to identify specific single nucleotide polymorphisms (SNPs) that may be associated with individual differences in anesthetic susceptibility nih.govresearchgate.netresearchgate.netfrontiersin.org.

Studies have investigated genetic variations in the GABA-A receptor subunits (e.g., GABRA2, GABRB2), which are the primary targets of this compound, as well as enzymes involved in its metabolism, such as cytochrome P450 isoforms (e.g., CYP2C9) and UDP-glucuronyltransferase (UGT1A9) nih.govwikianesthesia.orgresearchgate.netresearchgate.netfrontiersin.org. For instance, variations in CYP2C9 rs1559, GABRA2 rs279858, GABRB2 rs2561, and UGT1A9 rs11692021 have been linked to individual differences in bispectral index (BIS) values and Observer's Assessment of Alertness and Sedation (OAA/S) scores during this compound anesthesia nih.govresearchgate.netresearchgate.netfrontiersin.org. Future research aims to leverage these genetic insights to develop predictive models, enabling clinicians to tailor this compound dosing and selection based on a patient's unique genetic profile, thereby enhancing efficacy and minimizing adverse reactions auctoresonline.orgresearchgate.netresearchgate.net.

Elucidation of Residual Adverse Effect Mechanisms (e.g., Myoclonus, Nausea and Vomiting)amegroups.orgekja.orgsmw.ch

Despite its widespread use, the precise mechanisms underlying some of this compound's residual adverse effects, such as myoclonus, nausea, and vomiting, are not fully elucidated and remain a focus of ongoing research.

Myoclonus: this compound-induced myoclonus, occurring in a significant percentage of unpremedicated patients (50-80%), is a bothersome phenomenon ekja.orgresearchgate.netnih.gov. While this compound primarily acts as a positive allosteric modulator of GABA-A receptors, the myoclonic activity is thought to stem from a transient disinhibition of subcortical structures that normally suppress extrapyramidal motor activity nih.govekja.orgresearchgate.netnih.gov. One theory suggests that this compound may inhibit subcortical inhibitory circuits earlier or at lower doses than cortical activity, leading to an imbalance that manifests as myoclonus ekja.orgfrontiersin.org. Some research also indicates that myoclonus might be associated with seizure-like activities or neocortical glutamate (B1630785) accumulation and N-methyl-D-aspartate (NMDA) receptor activity smw.chfrontiersin.orgresearchgate.net. Further studies are needed to pinpoint the exact neuronal pathways and receptor subtypes involved in this disinhibition to develop more targeted preventative strategies anesthesiologydfw.comnih.govnih.govfrontiersin.org.

Nausea and Vomiting: Postoperative nausea and vomiting (PONV) are relatively common side effects associated with this compound patsnap.comlongdom.orgfrontiersin.org. While the exact mechanism is not as extensively studied as myoclonus, it is generally considered a common adverse effect of many anesthetic agents. Research into the specific neurochemical pathways and receptor interactions that contribute to this compound-induced nausea and vomiting could lead to improved prophylactic or therapeutic interventions. The interaction of this compound with various neurotransmitter systems beyond GABA, and its potential influence on chemoreceptor trigger zones or vestibular pathways, warrant further investigation.

Optimization of Analog Development for Clinical Translation

A significant area of future research involves the development and optimization of this compound analogs. The primary goal of this research is to create new compounds that retain this compound's advantageous hemodynamic stability and rapid onset/offset while mitigating its undesirable side effect of adrenocortical suppression anesthesiologydfw.comnih.govamegroups.orgplos.orgresearchgate.netnih.gov.

Researchers have pursued two main strategies for analog design: pharmacodynamic and pharmacokinetic nih.gov. The pharmacodynamic approach focuses on altering the molecular structure of this compound to reduce its binding affinity to 11β-hydroxylase (the enzyme responsible for adrenal suppression) while preserving its potent GABA-A receptor modulatory activity nih.gov. The pharmacokinetic strategy involves designing "soft" analogs that are rapidly metabolized into inactive compounds, thereby limiting the duration of any potential adrenocortical suppression to minutes rather than hours or days researchgate.netnih.gov.

Several promising analogs have emerged from these efforts. ABP-700 (also known as cyclopropyl-methoxycarbonyl mthis compound (B1676513) or CPMM) is one such analog that has undergone extensive phase I clinical trials anesthesiologydfw.comnih.govnih.gov. It is characterized by small volumes of distribution and rapid clearance, with metabolism similar to this compound, but with a significantly reduced inhibitory effect on adrenal function (up to 300 times less potent) nih.govamegroups.orgresearchgate.netnih.gov. Another novel analog, ET-26 hydrochloride, is in preclinical development and has shown moderate, reversible effects on respiratory, cardiovascular, and central nervous system function in animal models, while also exerting reduced corticosteroid suppression anesthesiologydfw.complos.org. Continued research and clinical translation of these and other next-generation this compound compounds are crucial to provide safer and more tailored anesthetic options anesthesiologydfw.comresearchgate.net.

Q & A

Q. How does etomidate affect adrenal hormone secretion, and what methodological approaches are used to assess this in clinical studies?

this compound inhibits 11β-hydroxylase, suppressing cortisol synthesis. To evaluate adrenal suppression, researchers measure serum cortisol levels pre- and post-administration using immunoassays. The cosyntropin stimulation test (250 µg ACTH) is employed to assess adrenal reserve, with a post-stimulation cortisol increase <9 µg/dL indicating insufficiency. Longitudinal studies often stratify patients by sepsis severity or trauma to isolate this compound’s effects .

Q. What safety indices (e.g., TI, SSM) are used to quantify this compound’s therapeutic window in preclinical models?

The Therapeutic Index (TI) is calculated as TD₅₀/ED₅₀, where TD₅₀ is the toxic dose for 50% of subjects and ED₅₀ is the effective anesthetic dose. Safety-Structured Margin (SSM) uses TD₁ (toxic dose for 1%) and ED₉₉ (effective dose for 99%), expressed as (TD₁/ED₉₉ − 1) × 100. Higher values indicate greater safety. These indices are derived from dose-response curves in animal models, such as chick anesthesia studies .

Q. What experimental methods elucidate this compound’s mechanism of action on GABAₐ receptors?

In vitro electrophysiology (patch-clamp) quantifies GABAₐ receptor currents in transfected HEK293 cells or cortical neurons. Radioligand binding assays using [³H]this compound determine receptor affinity. Mutagenesis studies identify critical residues (e.g., β2/β3 subunits) for this compound’s allosteric modulation .

Advanced Research Questions

Q. How can conflicting mortality data from this compound use in sepsis patients be resolved through meta-analysis?

Meta-analyses must account for study design heterogeneity (RCTs vs. observational studies). Adjust for confounders like illness severity (APACHE II scores) and corticosteroid replacement. Subgroup analyses by time-to-adrenal testing (e.g., ≤12 hrs vs. >12 hrs post-dose) clarify transient suppression versus sustained dysfunction. Sensitivity analyses exclude studies with unadjusted risk ratios to reduce bias .

Q. What methodologies optimize the evaluation of this compound’s interaction with dexmedetomidine in adrenal suppression studies?

Randomized crossover trials in critically ill patients compare cortisol levels after single-dose this compound versus this compound + dexmedetomidine. Pharmacodynamic modeling (e.g., NONMEM) quantifies synergistic inhibition. Adrenal function recovery is tracked via serial cosyntropin tests over 72 hours .

Q. How are novel this compound analogs (e.g., ET-26) assessed for reduced adrenal toxicity in preclinical research?

In vivo models (rats/mice) measure cortisol and aldosterone levels post-administration. Histopathology evaluates adrenal cortex integrity. Comparative pharmacokinetic studies assess analog clearance and metabolite profiles (e.g., LC-MS/MS). Behavioral assays (e.g., rotarod) test for CNS side effects .

Q. What statistical approaches address confounding variables in observational studies of this compound-induced mortality?

Propensity score matching balances baseline characteristics (e.g., shock severity, vasopressor use). Multivariate Cox regression adjusts for time-dependent covariates (e.g., ventilator days). Instrumental variable analysis mitigates unmeasured confounding by leveraging institutional this compound-prescribing trends .

Methodological Considerations

Q. How should adrenal insufficiency be operationalized in this compound clinical trials?

Define insufficiency as baseline cortisol <10 µg/dL or Δ cortisol <9 µg/dL post-cosyntropin. Stratify outcomes by timing (e.g., 24 vs. 48 hours post-dose). Use standardized assays (e.g., Elecsys Cortisol II) to minimize inter-lab variability .

Q. What toxicological testing protocols detect this compound-induced neuropathology in chronic abuse cases?

Postmortem brain histopathology (H&E staining) identifies neuronal necrosis in the hippocampus. LC-MS/MS quantifies this compound in blood, urine, and hair. Behavioral studies in zebrafish models assess hyperactivity and self-injury phenotypes .

Q. How are ethical challenges addressed in this compound trials involving critically ill patients?

Waiver of consent (under 21 CFR 50.24) is justified in emergency settings. Independent data safety boards monitor adrenal function and mortality endpoints. Transparent reporting of adverse events (e.g., prolonged mechanical ventilation) ensures compliance with CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etomidate
Reactant of Route 2
Reactant of Route 2
Etomidate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.